4-[(3-Methoxyphenyl)methyl]oxolan-2-one 4-[(3-Methoxyphenyl)methyl]oxolan-2-one
Brand Name: Vulcanchem
CAS No.: 187993-26-6
VCID: VC21155464
InChI: InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3
SMILES: COC1=CC=CC(=C1)CC2CC(=O)OC2
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

4-[(3-Methoxyphenyl)methyl]oxolan-2-one

CAS No.: 187993-26-6

Cat. No.: VC21155464

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Methoxyphenyl)methyl]oxolan-2-one - 187993-26-6

Specification

CAS No. 187993-26-6
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 4-[(3-methoxyphenyl)methyl]oxolan-2-one
Standard InChI InChI=1S/C12H14O3/c1-14-11-4-2-3-9(6-11)5-10-7-12(13)15-8-10/h2-4,6,10H,5,7-8H2,1H3
Standard InChI Key WESGCSPEVZMPOR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC2CC(=O)OC2
Canonical SMILES COC1=CC=CC(=C1)CC2CC(=O)OC2

Introduction

Chemical Structure and Fundamental Properties

4-[(3-Methoxyphenyl)methyl]oxolan-2-one is characterized by a γ-butyrolactone core (oxolan-2-one) with a 3-methoxyphenylmethyl substituent at the 4-position. This structure combines the cyclical lactone functionality with an aromatic moiety featuring a methoxy group at the meta position. The compound belongs to the broader class of phenylmethyl-substituted oxolan-2-ones, which have garnered attention for their diverse biological activities.

Based on analysis of similar compounds, the predicted properties of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one would likely include:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₂H₁₄O₃Structural analysis
Molecular Weight~206.24 g/molCalculated from formula
AppearanceCrystalline solidBased on similar structures
SolubilityModerately soluble in organic solventsBased on functional groups
LogP~2.0-2.5Estimated from related compounds
Hydrogen Bond Acceptors3Structural analysis
Hydrogen Bond Donors0Structural analysis

In comparison with 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one (MW: 222.237 g/mol), the target compound lacks the hydroxyl group on the aromatic ring, resulting in slightly higher lipophilicity and lower polarity . This structural difference would likely affect its physiochemical properties and potential biological interactions.

Structural Characteristics

The 3-methoxyphenyl group in the target compound creates a distinctive electronic distribution around the aromatic ring, differing from the 4-hydroxy-3-methoxyphenyl (guaiacyl) group found in compounds like 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one . The absence of the phenolic hydroxyl group would likely reduce its antioxidant capacity but might enhance membrane permeability compared to its hydroxylated counterparts.

The oxolan-2-one (γ-butyrolactone) core provides a rigid scaffold with potential for stereospecific interactions, similar to what is observed in more complex lignans like Matairesinoside . This core structure is common in various natural products and contributes to their biological activities.

Biological Activity and Structure-Activity Relationships

The biological activity of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one can be partially inferred from structurally related compounds, though direct studies on this specific molecule appear limited in the available literature.

Predicted Biological Properties

Compounds containing the oxolan-2-one core with phenylmethyl substituents often exhibit various bioactivities. Based on structural similarities to compounds like 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one and more complex lignans, potential biological activities might include:

Potential ActivityStructural BasisRelated Compounds
Moderate Antioxidant ActivityMethoxyphenyl moietyLignan derivatives
CNS Effectsγ-butyrolactone coreVarious γ-butyrolactone derivatives
Enzyme InhibitionPhenylmethyl substituent positioningRelated substituted oxolan-2-ones
Potential ADMET PropertiesSimilar to predicted properties of related compoundsAlogP ~2.70 for related structures

The absence of the phenolic hydroxyl group in 4-[(3-Methoxyphenyl)methyl]oxolan-2-one, compared to compounds like 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one, would likely reduce its direct antioxidant capacity but might enhance certain pharmacokinetic properties such as membrane permeability .

Structure-Activity Considerations

The positioning of the methoxy group at the meta position of the phenyl ring in 4-[(3-Methoxyphenyl)methyl]oxolan-2-one creates an electronic distribution distinct from para-substituted analogs. This difference could significantly impact its receptor binding properties and biological activities.

More complex related structures like Matairesinoside indicate that the basic phenylmethyl-oxolan-2-one scaffold can serve as a building block for more elaborate compounds with specific biological functions . The stereochemistry at positions 3 and 4 of the oxolan-2-one ring can significantly impact biological activity, as observed in compounds like the dibenzylbutyrolactone lignans .

Analytical Characterization Techniques

Proper identification and characterization of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one would typically involve multiple complementary techniques.

Spectroscopic Identification

Based on analytical approaches used for similar compounds, the following techniques would be valuable for characterizing 4-[(3-Methoxyphenyl)methyl]oxolan-2-one:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for the aromatic protons, methoxy group, and the oxolan-2-one ring protons

    • ¹³C-NMR would identify the carbonyl carbon of the lactone (~170-175 ppm) and distinctive aromatic and methoxy carbons

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 206 (C₁₂H₁₄O₃)

    • Characteristic fragmentation patterns including loss of the methoxy group and cleavage of the lactone ring

  • Infrared Spectroscopy:

    • Strong carbonyl absorption band (~1770 cm⁻¹) characteristic of γ-lactones

    • C-O stretching bands for the lactone and methoxy groups

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would be valuable for purification and quantitative analysis of 4-[(3-Methoxyphenyl)methyl]oxolan-2-one. These techniques would be similar to those used for related compounds such as 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one, with modifications to account for the differences in polarity .

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